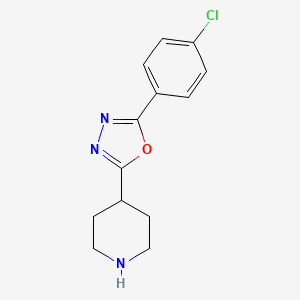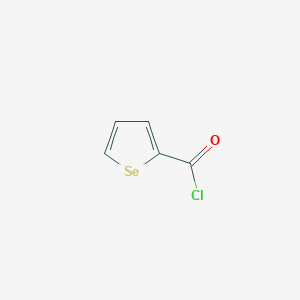
Selenophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenophene-2-carbonyl chloride is a selenium-containing heterocyclic compound It is a derivative of selenophene, which is a five-membered ring structure containing one selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Selenophene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of selenophene derivatives. For instance, the chlorination of selenophene-2-carboxylic acid with thionyl chloride (SOCl₂) can yield this compound. The reaction typically requires refluxing the mixture in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Selenophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding selenophene-2-carboxamides, selenophene-2-carboxylates, or selenophene-2-thioesters.
Oxidation and Reduction: Selenophene derivatives can undergo oxidation and reduction reactions, although specific examples for this compound are less common.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of selenophene-2-carboxylic acid.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Various catalysts can be employed to facilitate specific reactions, such as palladium catalysts for coupling reactions.
Major Products Formed
Selenophene-2-carboxamides: Formed by the reaction with amines.
Selenophene-2-carboxylates: Formed by the reaction with alcohols.
Selenophene-2-thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Selenophene-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex selenium-containing compounds.
Medicinal Chemistry: Selenophene derivatives have shown potential biological activities, including anticancer, antimicrobial, and antioxidant properties.
Materials Science: Selenophene-based compounds are used in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of selenophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, its biological activity is often attributed to the presence of selenium, which can interact with biological molecules and modulate various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonyl chloride: A sulfur analog of selenophene-2-carbonyl chloride.
Furan-2-carbonyl chloride: An oxygen analog of this compound.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and unique electronic properties, making them valuable in various research and industrial applications .
Properties
IUPAC Name |
selenophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOSe/c6-5(7)4-2-1-3-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRDYPXQZUWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698637 |
Source


|
| Record name | Selenophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39082-07-0 |
Source


|
| Record name | Selenophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)

![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)

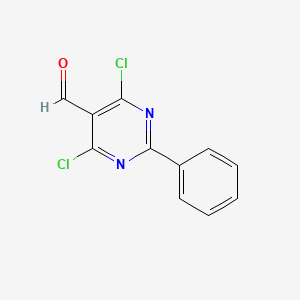
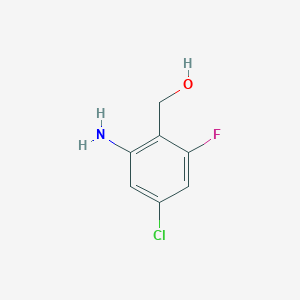
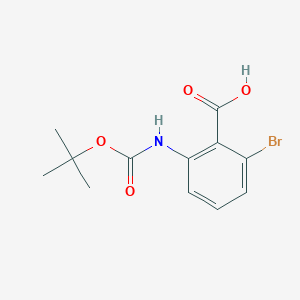
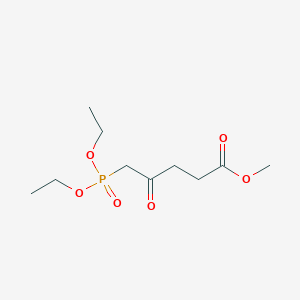
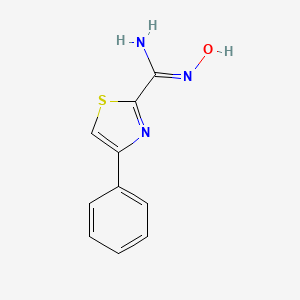
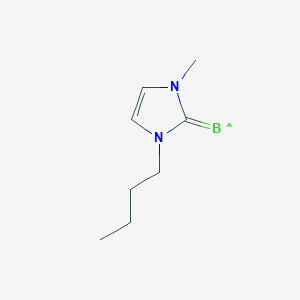

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)
